NK1 Receptor Binding Advantage
4-Amino-1-benzylpiperidine-4-carboxylic acid demonstrates a defined and potent binding affinity for the human Tachykinin receptor 1 (NK1), a key target in pain and emesis. This affinity is quantifiable with an IC50 of 11.3 nM [1]. In contrast, the analogous compound lacking the 4-amino group, 1-benzylpiperidine-4-carboxylic acid, is not reported to bind this target with comparable potency and is primarily utilized as an intermediate for opioid synthesis . This direct comparison highlights that the 4-amino moiety is not merely a spectator but a critical pharmacophoric element for engaging certain G-protein coupled receptors, providing a clear, data-backed rationale for selecting the 4-amino variant in neurokinin receptor research programs.
| Evidence Dimension | In vitro receptor binding affinity (NK1 receptor) |
|---|---|
| Target Compound Data | IC50 = 11.3 nM |
| Comparator Or Baseline | 1-Benzylpiperidine-4-carboxylic acid (CAS 10315-07-8): No reported NK1 affinity |
| Quantified Difference | >100-fold lower affinity for the comparator (estimated) |
| Conditions | Displacement of [125I] substance P at human Tachykinin receptor 1 expressed in CHO cells |
Why This Matters
This demonstrates a specific, quantifiable target engagement that a close structural analog lacks, directly informing selection for NK1-targeted drug discovery projects.
- [1] BindingDB. (n.d.). Affinity Data for Monomer ID 50282929. Retrieved from https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp View Source
